molecular formula C19H13ClN4O2S B11377535 1-(3-chlorophenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

1-(3-chlorophenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11377535
M. Wt: 396.9 g/mol
InChI Key: KFOPSCYYYMUEPF-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a synthetic organic compound that belongs to the class of dihydropyridazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Synthesis of the Dihydropyridazine Core: The dihydropyridazine core can be formed by the reaction of a hydrazine derivative with a suitable dicarbonyl compound.

    Coupling Reactions: The final compound can be obtained by coupling the benzothiazole derivative with the dihydropyridazine core under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and benzothiazole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under suitable conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce dihydro or tetrahydro derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes and interactions.

    Medicine: Potential therapeutic applications due to its biological activity, such as anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    1-(3-chlorophenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-4-oxo-1,4-dihydropyridazine-3-carboxamide: can be compared with other dihydropyridazine derivatives and benzothiazole-containing compounds.

Uniqueness

    Structural Features: The unique combination of the dihydropyridazine core and benzothiazole moiety.

    Biological Activity: Distinct biological activities compared to other similar compounds.

    Synthetic Accessibility: The ease of synthesis and modification of the compound.

Properties

Molecular Formula

C19H13ClN4O2S

Molecular Weight

396.9 g/mol

IUPAC Name

1-(3-chlorophenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-4-oxopyridazine-3-carboxamide

InChI

InChI=1S/C19H13ClN4O2S/c1-11-5-6-14-16(9-11)27-19(21-14)22-18(26)17-15(25)7-8-24(23-17)13-4-2-3-12(20)10-13/h2-10H,1H3,(H,21,22,26)

InChI Key

KFOPSCYYYMUEPF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NN(C=CC3=O)C4=CC(=CC=C4)Cl

Origin of Product

United States

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